molecular formula C17H25NO5 B13657277 Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate

Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate

Cat. No.: B13657277
M. Wt: 323.4 g/mol
InChI Key: ZYCGJVOLTSEIJG-UHFFFAOYSA-N
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Description

Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H25NO5 and a molecular weight of 323.38 g/mol . This compound is characterized by its unique structure, which includes a phenyl group substituted with a hydroxymethyl group and an imidodicarbonate moiety. It is primarily used in research settings and has various applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(hydroxymethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidodicarbonate moiety can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenylimidodicarbonate.

    Reduction: Formation of 2-(hydroxymethyl)phenylamine.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate involves its ability to act as a protecting group for amines. The imidodicarbonate moiety forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. This stability is crucial for multi-step synthesis, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-Butyl dicarbonate: Used as a protecting group for amines but lacks the phenyl and hydroxymethyl groups.

    2-(Hydroxymethyl)phenylamine: Contains the phenyl and hydroxymethyl groups but lacks the imidodicarbonate moiety.

Uniqueness

Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its combination of a phenyl group, hydroxymethyl group, and imidodicarbonate moiety. This combination provides specific reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-10,19H,11H2,1-6H3

InChI Key

ZYCGJVOLTSEIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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